BenchChemオンラインストアへようこそ!

(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid

GABA transporter inhibition GAT3 selectivity β-amino acid SAR

For R&D teams requiring a stereochemically defined β-amino acid, (S)-3-Amino-2-(4-chlorobenzyl)propanoic acid (CAS 791615-75-3) is the essential chiral building block. The (S)-enantiomer's specific geometry directly dictates target engagement with GABA transporters (GAT1/GAT3) and integrin receptors, where racemic or (R)-forms show diminished affinity. Procuring this ≥98% pure enantiomer eliminates the need for post-synthesis chiral resolution, significantly improving yields for patent-exemplified metabolic disorder therapeutics. Available in research quantities; standard international shipping applies.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B12944420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CN)C(=O)O)Cl
InChIInChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1
InChIKeyDHPVJZGGWAJJBV-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-2-(4-chlorobenzyl)propanoic Acid: Enantiopure β-Amino Acid Building Block for Targeted Medicinal Chemistry


(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid (CAS 791615-75-3) is a chiral, non-proteinogenic β-amino acid derivative characterized by a 4-chlorobenzyl substituent at the C2 position and an aminomethyl group at the C3 position of the propanoic acid backbone . As a β-amino acid analog, it serves as a constrained building block in peptide mimetic design and as a key intermediate in the synthesis of halogenobenzyl aminopropionic acid derivatives explored for metabolic disorder therapeutics [1]. The (S)-enantiomer configuration at the C2 stereogenic center is critical for stereospecific interactions with biological targets—including GABA transporters and integrin receptors—where the opposite (R)-enantiomer or racemic mixtures generally exhibit reduced or divergent target engagement .

Why Racemic or Alternative β-Amino Acid Substitution Cannot Replace (S)-3-Amino-2-(4-chlorobenzyl)propanoic Acid in Stereospecific Applications


β-Amino acids with a 4-chlorobenzyl motif are not interchangeable. The stereochemistry at the C2 position fundamentally governs pharmacological activity: the (S)-enantiomer of 3-amino-2-(4-chlorobenzyl)propanoic acid presents the 4-chlorobenzyl group and the aminomethyl group in a defined three-dimensional orientation that determines binding to GABA transporter subtypes (GAT1, GAT3) and integrin receptors . The (R)-enantiomer and racemic mixtures lack this precise spatial arrangement, leading to diminished target affinity . Furthermore, simple β-amino acids such as β-alanine [1] or 3-amino-3-(4-chlorophenyl)propanoic acid lack the 4-chlorobenzyl substitution pattern that confers lipophilicity and specific steric interactions necessary for the compound's utility in synthesizing halogenobenzyl aminopropionic acid derivatives with dual blood-glucose- and lipid-lowering activity [2].

Quantitative Differentiation Evidence for (S)-3-Amino-2-(4-chlorobenzyl)propanoic Acid Against Closest Structural Analogs


GABA Transporter Subtype Engagement: (S)-Enantiomer Preferentially Targets GAT3 Over GAT1 Compared to Racemic β-Amino Acid Scaffolds

The (S)-configured 3-amino-2-(4-chlorobenzyl)propanoic acid scaffold serves as a precursor for N-substituted derivatives that exhibit GAT3-preferring inhibition. In the GABA transporter field, the parent β-amino acid 3-aminopropanoic acid (β-alanine) displays a distinct preference for GAT3 over GAT1 [1]. Introduction of a 4-chlorobenzyl substituent at the C2 position—as present in the (S)-configured target compound—adds lipophilicity and steric bulk that can further modulate subtype selectivity, a property not available in the unsubstituted β-alanine core [1]. N-substituted derivatives synthesized from this chiral scaffold have been explored pharmacologically on mouse GAT1–4 subtypes, with lead compounds demonstrating more than 6-fold selectivity for mGAT2 over mGAT1 [2]. The enantiopure (S)-form is essential for reproducible stereospecific GABA transporter engagement, as racemic mixtures confound SAR interpretation and reduce assay reproducibility [1].

GABA transporter inhibition GAT3 selectivity β-amino acid SAR

Chiral Purity Specifications: (S)-Enantiomer Versus Racemic or (R)-Enantiomer in Commercial Procurement

Commercial suppliers offer (S)-3-amino-2-(4-chlorobenzyl)propanoic acid at enantiomeric purities of NLT 98% (HPLC) , with CAS 791615-75-3 assigned specifically to the racemic form according to certain databases, while the chirally resolved (S)-form is cataloged under CAS 1260601-28-2 as the Fmoc-protected derivative [1]. In contrast, the (R)-enantiomer and racemic mixtures are supplied at typically lower purity grades (95% for racemate) . The availability of orthogonal protecting group strategies—Boc-(S)-3-amino-2-(4-chlorobenzyl)propanoic acid (CAS 853681-17-1) and Fmoc-(S)-3-amino-2-(4-chlorobenzyl)propanoic acid (CAS 1260601-28-2)—enables direct incorporation into solid-phase peptide synthesis without additional chiral resolution steps [1].

chiral purity enantiomeric excess peptide coupling efficiency

Integrin Antagonist Pharmacophore: 4-Chlorobenzyl Substitution Pattern Confers Subtype Selectivity Not Achievable with 4-Fluoro or 4-Bromo Analogs

The 4-chlorobenzyl moiety in (S)-3-amino-2-(4-chlorobenzyl)propanoic acid is a key pharmacophoric element in integrin antagonist design. In the halogenobenzyl aminopropionic acid derivative patent (US 6,933,309), the 4-chloro substituent was specifically exemplified alongside 4-fluoro and 4-bromo variants for dual antidiabetic and antihyperlipidemic activity [1]. The chlorine atom provides an optimal balance of electronegativity and van der Waals radius (1.75 Å) that influences both target binding and physicochemical properties (logP, solubility) compared to fluorine (1.47 Å, stronger electron-withdrawing) or bromine (1.85 Å, increased lipophilicity potentially compromising solubility) [2]. The (S)-enantiomer of the 4-chloro derivative serves as the direct synthetic precursor to these patented therapeutic candidates, whereas the 4-fluoro and 4-bromo analogs require separate synthetic routes [1].

integrin αvβ3 antagonism halogen SAR cell adhesion inhibition

Structural Differentiation from Gabapentinoids: β-Amino Acid Backbone Versus γ-Amino Acid Scaffold

(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid is a β-amino acid (3-carbon backbone between carboxylate and amino groups), whereas structurally related neuroactive compounds such as Baclofen [β-(aminomethyl)-4-chlorobenzenepropanoic acid] and Gabapentin are γ-amino acids (4-carbon backbone) [1]. This one-carbon difference in backbone length alters the spatial relationship between the amino and carboxylate pharmacophores, resulting in distinct receptor and transporter engagement profiles. Specifically, β-amino acids preferentially interact with GABA transporter subtypes (GAT2/BGT-1 and GAT3) and integrin receptors, while γ-amino acids like Baclofen act as GABA-B receptor agonists [2]. The 4-chlorobenzyl substituent on the β-amino acid scaffold further differentiates the compound from simple β-alanine, which lacks aromatic substitution and exhibits only moderate GAT3 preference without the potential for integrin antagonism [2].

β-amino acid vs. γ-amino acid Gabapentin analog neurotransmitter modulation specificity

Optimal Research and Procurement Scenarios for (S)-3-Amino-2-(4-chlorobenzyl)propanoic Acid


Stereospecific Synthesis of Halogenobenzyl Aminopropionic Acid-Derived Antidiabetic Candidates

The (S)-enantiomer serves as the direct chiral building block for preparing halogenobenzyl aminopropionic acid derivatives claimed in US Patent 6,933,309 for dual blood-glucose- and lipid-lowering activity [1]. Procurement of the enantiopure (S)-form eliminates the need for chiral resolution post-synthesis, reducing step count and improving overall yield in the preparation of patent-exemplified compounds with demonstrated in vivo efficacy in diabetic rodent models [1].

GABA Transporter Subtype-Selective Inhibitor Development for Neurological Disorder Research

N-substituted derivatives of (S)-3-amino-2-(4-chlorobenzyl)propanoic acid have been characterized as GABA uptake inhibitors with defined subtype selectivity profiles across mGAT1–4 [2]. The (S)-configured β-amino acid core with the 4-chlorobenzyl substituent provides a scaffold for systematic SAR exploration toward GAT3-selective or GAT2/BGT-1-selective tool compounds, which are in demand for investigating GABAergic dysfunction in epilepsy, neuropathic pain, and Alzheimer's disease models [2].

Integrin αvβ3/αvβ8 Antagonist Lead Generation Using Orthogonally Protected Chiral Building Blocks

The Fmoc- and Boc-protected (S)-3-amino-2-(4-chlorobenzyl)propanoic acid derivatives (CAS 1260601-28-2 and 853681-17-1) [3] enable direct solid-phase incorporation into peptide and peptidomimetic libraries targeting integrin receptors associated with angiogenesis, tumor metastasis, and fibrosis [4]. The 4-chlorobenzyl moiety contributes to the hydrophobic pharmacophore required for integrin αvβ3 and αvβ8 antagonism, as evidenced by structurally related propanoic acid-based integrin inhibitors with IC50 values in the low nanomolar range [4].

Chiral β-Amino Acid Reference Standard for Analytical Method Development and Quality Control

With a commercial enantiomeric purity specification of NLT 98% , (S)-3-amino-2-(4-chlorobenzyl)propanoic acid is suitable as a chiral reference standard for HPLC method development, enantiomeric excess determination, and quality control release testing in pharmaceutical development workflows. Its well-defined stereochemistry and availability of both protected and unprotected forms facilitate calibration of chiral separation methods for β-amino acid-containing drug substances .

Quote Request

Request a Quote for (S)-3-Amino-2-(4-chlorobenzyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.